molecular formula C16H13NO6 B6408218 4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid CAS No. 1261986-27-9

4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid

Cat. No.: B6408218
CAS No.: 1261986-27-9
M. Wt: 315.28 g/mol
InChI Key: ZYGNZFJKYUITKW-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an ethoxycarbonyl group attached to the phenyl ring and a nitro group attached to the benzoic acid moiety

Properties

IUPAC Name

4-(4-ethoxycarbonylphenyl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-2-23-16(20)11-5-3-10(4-6-11)12-7-8-13(15(18)19)14(9-12)17(21)22/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGNZFJKYUITKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691418
Record name 4'-(Ethoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-27-9
Record name 4'-(Ethoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of 4-ethoxycarbonylphenylbenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzoic acid ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products:

    Reduction: 4-(4-Aminophenyl)-2-nitrobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ethoxycarbonyl group may enhance the compound’s ability to penetrate biological membranes, facilitating its action at the target site.

Comparison with Similar Compounds

    4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    4-(4-Carboxyphenyl)-2-nitrobenzoic acid: Contains a carboxyl group instead of an ethoxycarbonyl group.

Uniqueness: 4-(4-Ethoxycarbonylphenyl)-2-nitrobenzoic acid is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

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